![molecular formula C23H22N2O4S B2497363 4-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 1005299-01-3](/img/structure/B2497363.png)
4-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinolines (TQs), including compounds similar to 4-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, involves intramolecular cyclization processes. For instance, a novel synthesis approach utilizing the Pummerer-type reaction of N-aryl-N-[(phenylsulfinyl)propyl]formamide has been reported, where the presence of methoxyl groups on the benzene ring facilitates effective cyclization (Toda, Sakagami, & Sano, 1999). This method highlights the significance of electronic activation by methoxyl groups for successful synthesis.
Aplicaciones Científicas De Investigación
Synthesis Techniques and Chemical Reactions
- Novel Synthesis Methods : A study by Toda, Sakagami, and Sano (1999) introduced a novel synthesis route for 1,2,3,4-tetrahydroquinolines (TQs), emphasizing the Pummerer-type reaction for cyclization, highlighting the compound's utility in facilitating complex chemical transformations (Toda, Sakagami, & Sano, 1999).
- Development of Histone Deacetylase (HDAC) Inhibitors : Liu et al. (2015) discussed the development of 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines as potent HDAC inhibitors, showcasing the compound's potential in suppressing the growth of prostate cancer cells, thus revealing its applications in cancer research (Liu et al., 2015).
Pharmacological Applications
- Anticancer Properties : Research by Ravichandiran et al. (2019) evaluated the cytotoxic activity of phenylaminosulfanyl-1,4-naphthoquinone derivatives, showing significant anticancer activity against various cancer cell lines. This indicates the potential role of derivatives in developing new cancer therapies (Ravichandiran et al., 2019).
Molecular Probes and Ligands
- Sigma-2 Receptor Probe Development : Xu et al. (2005) described the synthesis of N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide as a novel sigma-2 receptor probe, showcasing the compound's utility in neuropharmacological research and its potential as a tool for studying sigma-2 receptors (Xu et al., 2005).
Mecanismo De Acción
Target of Action
Similar compounds, such as n-benzenesulfonyl derivatives of 1,2,3,4-tetrahydroquinoline, have been found to exhibit antibacterial activity .
Mode of Action
It’s known that n-benzenesulfonyl derivatives of 1,2,3,4-tetrahydroquinoline have been designed and screened for antibacterial activity .
Biochemical Pathways
A study has identified two enzymes, namely d-glutamic acid-adding enzyme (murd) and n-acetylglucosamine-1-phophate-uridyltransferase (glmu), both involved in bacterial membrane synthesis, as potential targets of n-benzenesulfonyl-1,2,3,4-tetrahydroquinoline compounds .
Pharmacokinetics
It’s known that n-benzenesulfonyl-1,2,3,4-tetrahydroquinoline and its analogs were found to be very stable and slightly more soluble than bs-bzt in most organic solvents compatible with microbiological assays .
Result of Action
Given its potential antibacterial activity, it may inhibit the growth of bacteria by interfering with bacterial membrane synthesis .
Action Environment
The stability of the compound in various organic solvents suggests that it may be robust against a range of environmental conditions .
Propiedades
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-29-20-13-10-18(11-14-20)23(26)24-19-12-9-17-6-5-15-25(22(17)16-19)30(27,28)21-7-3-2-4-8-21/h2-4,7-14,16H,5-6,15H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KECKXNXOVUQCFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.